2,4-Dinitro-5-fluorotoluene
Overview
Description
2,4-Dinitro-5-fluorotoluene is an aromatic compound with the molecular formula C7H5FN2O4. It is characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and analytical chemistry.
Mechanism of Action
Target of Action
The primary target of 1-Fluoro-5-methyl-2,4-dinitrobenzene is the amino group of amino acids . This compound reacts with these groups to yield dinitrophenyl-amino acids .
Mode of Action
1-Fluoro-5-methyl-2,4-dinitrobenzene acts as an alkylating agent . It modifies the N-terminal amino acids of proteins and peptides . This interaction results in the formation of dinitrophenyl-amino acids .
Biochemical Pathways
The action of 1-Fluoro-5-methyl-2,4-dinitrobenzene on the biochemical pathways involves the modification of proteins and peptides. This compound has been reported to inactivate fructose diphosphatase by reacting with a cysteine residue . It can also cause reversible dinitrophenylation of thiols in muscle glyceraldehyde .
Pharmacokinetics
Its ability to react with amino groups of amino acids suggests that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of 1-Fluoro-5-methyl-2,4-dinitrobenzene’s action include the modification of proteins and peptides, leading to changes in their function . For example, it can inactivate fructose diphosphatase, which plays a crucial role in glucose metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-5-methyl-2,4-dinitrobenzene. It is recommended to store this compound in a sealed and dry environment at room temperature for optimal stability .
Preparation Methods
The synthesis of 2,4-Dinitro-5-fluorotoluene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
2,4-Dinitro-5-fluorotoluene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This compound can react with nucleophiles such as hydroxide ions or amines, leading to the substitution of the fluorine atom.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Electrophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the nitro groups, further substitution reactions can occur under specific conditions.
Scientific Research Applications
2,4-Dinitro-5-fluorotoluene has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent for the detection and quantification of primary and secondary amines in various samples.
Pharmaceutical Research: It serves as a model compound in the development of new drugs and in the study of drug-receptor interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other organic materials.
Comparison with Similar Compounds
2,4-Dinitro-5-fluorotoluene can be compared with other similar compounds such as:
1-Fluoro-2,4-dinitrobenzene:
1-Chloro-2,4-dinitrobenzene: Similar in structure but with a chlorine atom instead of fluorine, this compound is used in various chemical reactions and has different reactivity patterns due to the difference in electronegativity between chlorine and fluorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
1-fluoro-5-methyl-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIMRMOSIVTUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334433 | |
Record name | 1-fluoro-5-methyl-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-01-9 | |
Record name | 1-fluoro-5-methyl-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-FLUORO-5-METHYL-2,4-DINITROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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